molecular formula C18H15NOS B2468547 4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-62-2

4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2468547
CAS No.: 866133-62-2
M. Wt: 293.38
InChI Key: VKRFKNZUJHXSBS-UHFFFAOYSA-N
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Description

4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a chemical compound offered for research purposes. While specific studies on this exact analog are limited, its core structure is based on the 2,3-dihydrothieno[3,2-c]quinoline scaffold, which is recognized in scientific literature as a versatile scaffold with significant potential in medicinal chemistry and materials science. Compounds within the thieno[3,2-c]quinoline family have been investigated for their diverse biological activities. Research on related structures has highlighted promising antimalarial properties . Furthermore, the thienoquinoline framework is of interest in the development of functional materials due to its optical properties, with studies showing that 2-functionally substituted derivatives can display strong photoluminescence, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), or as components in security inks . The synthesis of such dihydrothienoquinoline derivatives often involves advanced methods like palladium-catalyzed intramolecular cyclization , indicating the compound's value as a synthetic intermediate for constructing more complex polyheterocyclic systems . This product is intended for use in these and other exploratory research applications by qualified scientists. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-12-14-10-11-21-18(14)15-8-5-9-16(17(15)19-12)20-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRFKNZUJHXSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCSC2=C3C=CC=C(C3=N1)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 4-methyl-2-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid, leading to the formation of the desired quinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations on the Thieno[3,2-c]quinoline Core
Compound Name Substituents Key Properties/Biological Activity Reference
4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline 4-CH₃, 6-OPh, dihydrothiophene Structural stability; inferred kinase inhibition (based on analogs)
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline 4-CH₃, 6-CF₃, dihydrothiophene Enhanced lipophilicity (CF₃ group); potential improved bioavailability
Methyl 6,8-diarylthieno[3,2-c]quinoline-2-carboxylate 6,8-aryl, 2-COOCH₃ Cytotoxic against MCF-7 cells (LC₅₀ ≈ 12–18 µM); comparable to nocodazole
4-[(E)-2-(2-Ethoxyphenyl)ethenyl]-6-phenoxy derivative 6-OPh, ethenyl substituent Structural rigidity; potential π-π stacking interactions

Key Observations :

  • Phenoxy vs.
  • Dihydrothiophene vs.
Comparison with Other Heterocyclic Fused Quinolines
Compound Class Core Structure Key Differences Biological Activity Reference
Pyrrolo[3,2-c]quinoline Fused pyrrole + quinoline Nitrogen atom in place of sulfur Antibacterial; moderate cytotoxicity
Indolo[3,2-c]quinoline Fused indole + quinoline Larger π-system with indole moiety Anticancer (IC₅₀: 0.5–5 µM vs. leukemia)
Thieno[3,2-c]quinoline Fused thiophene + quinoline Sulfur atom enhances lipophilicity RET kinase inhibition (DAS: −10.2 to −12.8 kcal/mol)

Key Observations :

  • Electronic Effects: The sulfur atom in thienoquinolines increases lipophilicity and may improve binding to hydrophobic kinase pockets, whereas pyrrolo/indolo derivatives offer hydrogen-bonding capabilities via nitrogen .
  • Biological Potency: Indolo[3,2-c]quinolines exhibit potent cytotoxicity (e.g., IC₅₀: 0.5 µM against MV4-11 leukemia cells), while thieno[3,2-c]quinolines show strong kinase inhibition (DAS scores comparable to sorafenib) .

Key Challenges :

  • Thieno[3,2-c]quinolines often require harsh cyclization conditions (e.g., polyphosphoric acid), whereas Suzuki-Miyaura coupling offers modularity for aryl/heteroaryl substitutions .

Biological Activity

4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a synthetic organic compound with the molecular formula C18H15NOS and a molecular weight of 293.38 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to diverse therapeutic applications.

The synthesis of this compound typically involves the cyclization of precursors such as 2-aminothiophenol and 4-methyl-2-phenoxybenzaldehyde under reflux conditions in solvents like ethanol or acetic acid. The choice of reaction conditions can significantly influence the yield and purity of the final product .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. It has been shown to inhibit certain enzymes involved in cell proliferation, which is crucial for its anticancer properties. The compound's mechanism may involve binding to active sites on these enzymes, thereby altering their functionality .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth. For example, a study highlighted that this compound inhibits the proliferation of human cancer cells by targeting topoisomerase I, an essential enzyme for DNA replication .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary tests suggest that it possesses efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Anticancer Efficacy : A study published in PubMed evaluated the potency of various quinoline derivatives, including this compound. The results indicated that this compound exhibited a high level of cytotoxicity against leukemia cell lines (MV-4-11), suggesting its potential as a lead compound in cancer therapy .
  • Mechanistic Insights : Another investigation focused on the interaction of this compound with topoisomerase I. The findings revealed that it binds effectively to the enzyme's active site, inhibiting its function and leading to DNA damage in cancer cells .

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Methylquinoline Lacks phenoxy and thieno groupsLimited anticancer properties
6-Phenoxyquinoline Lacks thieno groupModerate antimicrobial activity
2,3-Dihydrothieno[3,2-c]quinoline Lacks methyl and phenoxy groupsReduced stability and bioactivity

The presence of both the phenoxy and thieno groups in this compound enhances its biological activity compared to these structurally simpler analogs.

Q & A

Q. What are the standard synthetic routes for 4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example, analogous quinoline derivatives are synthesized via acid-catalyzed cyclization of chlorinated intermediates, as seen in the preparation of 2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde derivatives using HCl under reflux . Optimization may include adjusting reaction time (e.g., 16 hours for cyclization), temperature (reflux conditions), and stoichiometry of reagents like chlorohydrin acid. Purification via vacuum filtration and ethanol recrystallization is common .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structural integrity of this compound?

  • NMR : Analyze chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and methyl/phenoxy groups (δ 1.2–3.5 ppm). Discrepancies in integration ratios may indicate impurities.
  • X-ray crystallography : Resolve bond lengths and angles (e.g., planar quinoline ring systems with deviations <0.03 Å) and hydrogen-bonding networks (e.g., O–H···O or N–H···O interactions) to validate the 3D structure .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Use assays like:

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Antioxidant activity : DPPH radical scavenging or lipid peroxidation inhibition, comparing IC₅₀ values to standards like ascorbic acid .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess viability reduction at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of derivatives?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing substituents (e.g., chloro groups) may lower LUMO energy, enhancing reactivity .
  • Molecular docking : Simulate binding affinities to targets like tyrosine kinases or DNA topoisomerases. Align the phenoxy group in hydrophobic pockets and hydrogen-bond donors (e.g., quinoline N) with catalytic residues .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?

  • Cross-validation : Compare HPLC purity (>95%) with elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) to rule out impurities .
  • Dose-response reevaluation : Test bioactivity at narrower concentration ranges (e.g., 1–50 µM) to identify non-linear effects. For instance, antioxidant activity may plateau due to radical scavenging saturation .

Q. How do structural modifications (e.g., substituent variations) impact pharmacological properties?

  • Phenoxy group replacement : Substituting with electron-donating groups (e.g., methoxy) may enhance metabolic stability but reduce solubility.
  • Methyl group positioning : 2,3-dihydrothieno rings restrict conformational flexibility, potentially improving target selectivity but limiting bioavailability. Refer to SAR studies on analogous compounds like 6-chloro-2-(3-ethoxyphenyl)quinoline derivatives .

Q. What crystallographic techniques elucidate polymorphism or co-crystal formation?

  • Single-crystal XRD : Resolve packing motifs (e.g., π-π stacking between quinoline rings) and hydrogen-bonding patterns (e.g., R₂²(8) motifs in sulfate salts) .
  • Powder XRD : Detect polymorphic transitions by comparing experimental vs. simulated diffraction patterns .

Methodological Guidelines

Q. How to design a stability study under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC retention time shifts .
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (e.g., >200°C for most quinolines) .

Q. What chromatographic methods optimize separation of closely related analogs?

  • HPLC : Use C18 columns with gradient elution (e.g., 50–90% acetonitrile in 0.1% TFA/water) and UV detection at 254 nm .
  • TLC : Employ silica gel plates with chloroform:methanol (9:1) for Rf value differentiation .

Q. How to validate synthetic scalability from milligram to gram-scale production?

  • Stepwise optimization : Scale reaction volumes proportionally while maintaining reagent ratios.
  • Safety protocols : Monitor exothermic reactions (e.g., alkylation steps) using jacketed reactors with temperature control .

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